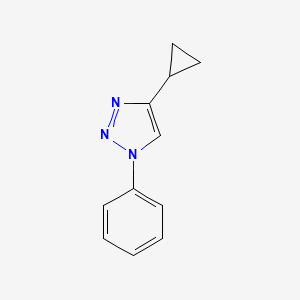

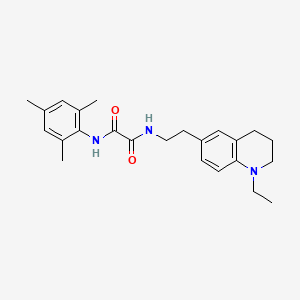

Methyl 4-(cyclopentylthio)-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(cyclopentylthio)-3-nitrobenzoate is a compound that is structurally related to several other compounds studied in the provided papers. While the exact compound has not been directly studied, insights can be drawn from the analysis of similar compounds. For instance, methyl 4-hydroxybenzoate, also known as methyl paraben, has been studied for its antimicrobial properties and is commonly used in cosmetics, drugs, and as a food preservative . Similarly, 4-methyl-3-nitrobenzoic acid has been characterized for its optical, thermal, and mechanical properties, indicating the potential for diverse applications .

Synthesis Analysis

The synthesis of related compounds such as 4-amino-3-nitrobenzoic acid methyl ester has been achieved through Fischer esterification, a straightforward reaction that can be performed in an introductory organic chemistry setting . This suggests that the synthesis of methyl 4-(cyclopentylthio)-3-nitrobenzoate could potentially be accomplished using similar esterification techniques, possibly with modifications to introduce the cyclopentylthio group.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(cyclopentylthio)-3-nitrobenzoate has been determined using X-ray crystallography. For example, methyl 4-hydroxy-3-nitrobenzoate crystallizes with two unique molecules in the unit cell, exhibiting hydrogen bonding and pi-stacking interactions . These interactions are crucial for the stability and properties of the crystal. The molecular structure of other related compounds, such as 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, has also been characterized, providing insights into the planarity and potential interactions of the nitro group within the ring .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives can be inferred from studies on similar compounds. For instance, the nitration of 1,2-methylenedioxy-benzene to form 3,4-methylenedioxy-nitrobenzoene involves the introduction of a nitro group, a reaction that could be relevant for the synthesis or further functionalization of methyl 4-(cyclopentylthio)-3-nitrobenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the optical properties of 4-methyl-3-nitrobenzoic acid have been determined, including its lower cut-off wavelength and optical band gap, which are important for applications in nonlinear optics . The thermal stability and decomposition patterns of these compounds have been established through thermogravimetric analysis, which could be indicative of the stability of methyl 4-(cyclopentylthio)-3-nitrobenzoate under various conditions .

Wissenschaftliche Forschungsanwendungen

Cancer Cell Migration Inhibition

Methyl 4-(cyclopentylthio)-3-nitrobenzoate and its related compounds have been investigated for their potential in inhibiting cancer cell migration. For instance, 4-methyl-3-nitrobenzoic acid, a related compound, has shown significant inhibition of epithelial growth factor-induced chemotaxis and chemokinesis in non-small cell lung cancer cells. This inhibition impacts key factors in cell migration, such as cofilin phosphorylation and actin polymerization, indicating the compound's potential as an antimetastasis drug (Chen et al., 2011).

Organic Chemistry Education

In the field of organic chemistry education, the synthesis of similar compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, is used as an experiment in introductory courses. The simplicity of the Fischer esterification reaction and the visible color change during the process make it an effective educational tool (Kam et al., 2020).

Solubility and Thermodynamics

Research on compounds like 3-methyl-4-nitrobenzoic acid focuses on understanding their solubility in various organic solvents and thermodynamic properties. This knowledge is crucial for optimizing purification processes and understanding the compound's behavior in different environments (Wu et al., 2016).

Crystal Structure Analysis

Studies on methyl 4-hydroxy-3-nitrobenzoate, a structurally related compound, have contributed to the understanding of crystal structures and non-covalent interactions. These studies are important for the development of materials with specific physical properties (Fu et al., 2012).

Environmental Biodegradation

The biodegradation of nitroaromatic compounds, including those related to methyl 4-(cyclopentylthio)-3-nitrobenzoate, has been studied for environmental applications. For example, Pseudomonas sp. strain 4NT can degrade compounds like 4-nitrotoluene, which is structurally similar, indicating potential uses in bioremediation (Haigler & Spain, 1993).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-cyclopentylsulfanyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-18-13(15)9-6-7-12(11(8-9)14(16)17)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIRPIUXGBESKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC2CCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyclopentylthio)-3-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)

![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)

![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)